Cas no 938374-28-8 (3,3-diethylmorpholine)

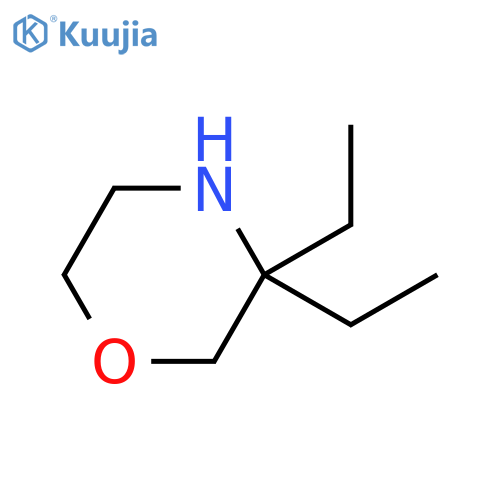

3,3-diethylmorpholine structure

商品名:3,3-diethylmorpholine

3,3-diethylmorpholine 化学的及び物理的性質

名前と識別子

-

- 3,3-diethylmorpholine

- Morpholine, 3,3-diethyl-

-

- インチ: 1S/C8H17NO/c1-3-8(4-2)7-10-6-5-9-8/h9H,3-7H2,1-2H3

- InChIKey: IBUHLOOKFGLSOI-UHFFFAOYSA-N

- ほほえんだ: N1CCOCC1(CC)CC

3,3-diethylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1590606-0.1g |

3,3-diethylmorpholine |

938374-28-8 | 95% | 0.1g |

$257.0 | 2023-07-06 | |

| Enamine | EN300-1590606-2.5g |

3,3-diethylmorpholine |

938374-28-8 | 95% | 2.5g |

$1454.0 | 2023-07-06 | |

| Enamine | EN300-1590606-0.25g |

3,3-diethylmorpholine |

938374-28-8 | 95% | 0.25g |

$367.0 | 2023-07-06 | |

| Enamine | EN300-1590606-10.0g |

3,3-diethylmorpholine |

938374-28-8 | 95% | 10.0g |

$3191.0 | 2023-07-06 | |

| Enamine | EN300-1590606-0.5g |

3,3-diethylmorpholine |

938374-28-8 | 95% | 0.5g |

$579.0 | 2023-07-06 | |

| Enamine | EN300-1590606-5000mg |

3,3-diethylmorpholine |

938374-28-8 | 95.0% | 5000mg |

$2152.0 | 2023-09-23 | |

| 1PlusChem | 1P01DXCT-100mg |

3,3-diethylmorpholine |

938374-28-8 | 95% | 100mg |

$369.00 | 2024-04-19 | |

| Aaron | AR01DXL5-2.5g |

3,3-diethylmorpholine |

938374-28-8 | 95% | 2.5g |

$2025.00 | 2024-07-18 | |

| Aaron | AR01DXL5-1g |

3,3-diethylmorpholine |

938374-28-8 | 95% | 1g |

$1047.00 | 2025-02-10 | |

| Enamine | EN300-1590606-1000mg |

3,3-diethylmorpholine |

938374-28-8 | 95.0% | 1000mg |

$743.0 | 2023-09-23 |

3,3-diethylmorpholine 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

938374-28-8 (3,3-diethylmorpholine) 関連製品

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量